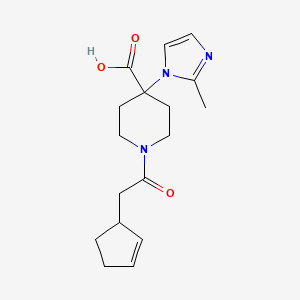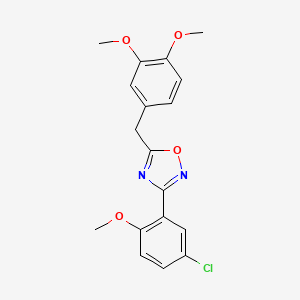![molecular formula C24H22N2O B5340992 1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole](/img/structure/B5340992.png)
1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole, also known as A-740003, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel that are widely distributed in the body and play a crucial role in various physiological processes, including inflammation, pain, and immune responses. A-740003 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer.
作用機序
1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole is a selective antagonist of the P2X7 receptor, which is a type of ion channel that is widely distributed in the body and plays a crucial role in various physiological processes, including inflammation, pain, and immune responses. By blocking the P2X7 receptor, this compound can reduce inflammation, pain, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to reduce inflammation in a mouse model of inflammatory bowel disease by blocking the P2X7 receptor. In another study published in the Journal of Pain, this compound was found to have analgesic effects in a rat model of neuropathic pain. This compound has also been shown to have anti-tumor effects in preclinical models of cancer by blocking the P2X7 receptor.
実験室実験の利点と制限
One advantage of using 1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole in lab experiments is its selectivity for the P2X7 receptor, which allows researchers to specifically target this receptor without affecting other ion channels. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research on 1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole. One area of interest is its potential therapeutic applications in cancer, as preclinical studies have shown promising anti-tumor effects. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes beyond inflammation, pain, and immune responses.
合成法
1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole can be synthesized using a multi-step synthetic route that involves the reaction of 2-phenylacetonitrile with 2-bromoethyl methyl ether to form 2-(2-methylphenoxy)ethyl-2-phenylacetonitrile. This intermediate is then reacted with 2-phenylacetaldehyde in the presence of a base to form this compound.
科学的研究の応用
1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to have potent anti-inflammatory effects in a mouse model of inflammatory bowel disease. In another study published in the Journal of Pain, this compound was found to have analgesic effects in a rat model of neuropathic pain. This compound has also been shown to have anti-tumor effects in preclinical models of cancer.
特性
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19-9-5-8-14-23(19)27-18-17-26-22-13-7-6-12-21(22)25-24(26)16-15-20-10-3-2-4-11-20/h2-16H,17-18H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMXKBAWSJYOMN-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5340916.png)


![ethyl {4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5340932.png)

![1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5340948.png)
![4-ethyl-2-methyl-5-{1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340950.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5340986.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5340999.png)
![ethyl 2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5341004.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5341018.png)
![methyl 2-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5341026.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5341032.png)